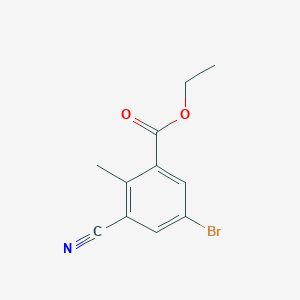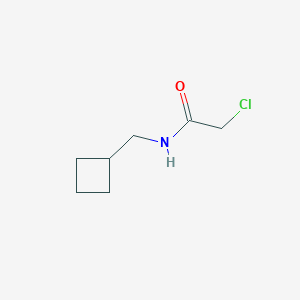
Ethyl 5-bromo-3-cyano-2-methylbenzoate
Overview
Description
Ethyl 5-bromo-3-cyano-2-methylbenzoate, also known as 5-Bromo-2-cyano-3-methylbenzoic acid ethyl ester, is a synthetic organic compound of the benzoic acid family. It is a white, crystalline powder with a melting point of 94-96°C and a boiling point of 165°C. It is soluble in ethanol, methanol, and acetone, and insoluble in water. It is a versatile compound with a variety of applications, including synthesis of pharmaceuticals, agrochemicals, and other materials.
Scientific Research Applications
Ethyl 5-bromo-3-cyano-2-methylbenzoate is a useful compound for scientific research. It is used as a reagent in a variety of reactions, including the synthesis of pharmaceuticals, agrochemicals, and other materials. It is also used as a catalyst in organic reactions. In addition, it is used in the synthesis of polymers and as a reactant in the preparation of metal complexes.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-3-cyano-2-methylbenzoate is not well understood. However, it is believed to act as an electron-withdrawing group, stabilizing the transition state of a reaction. It is also thought to act as a proton acceptor, increasing the acidity of the reaction system.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 5-bromo-3-cyano-2-methylbenzoate are not well understood. However, it is known to be a powerful electron-withdrawing group, and it is believed to have a variety of effects on biochemical and physiological processes.
Advantages and Limitations for Lab Experiments
The advantages of using ethyl 5-bromo-3-cyano-2-methylbenzoate in lab experiments include its ability to act as an electron-withdrawing group and its solubility in a variety of organic solvents. However, it is insoluble in water and can be toxic if inhaled or ingested.
Future Directions
In order to gain a better understanding of the biochemical and physiological effects of ethyl 5-bromo-3-cyano-2-methylbenzoate, further research is needed. This could include in vitro and in vivo studies to determine its effects on metabolic pathways, enzyme activity, and gene expression. In addition, further research could be done on the mechanism of action of this compound and its potential applications in drug design. Finally, more research is needed to explore the potential of using this compound as a catalyst in organic reactions.
properties
IUPAC Name |
ethyl 5-bromo-3-cyano-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-3-15-11(14)10-5-9(12)4-8(6-13)7(10)2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBDGYIKNPXDCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1C)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-3-cyano-2-methylbenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Chloro-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417020.png)





![3-methyl-1-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide](/img/structure/B1417029.png)





